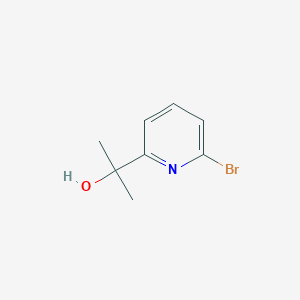

2-(6-Bromopyridin-2-yl)propan-2-ol

描述

Transformations at the Bromine Atom

The bromine atom at the 6-position of the pyridine (B92270) ring is the primary site for derivatization through various metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyonedalabs.com This reaction typically involves the coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org For 2-(6-bromopyridin-2-yl)propan-2-ol, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

The general mechanism involves three key steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronic acid or its derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 88 |

This table presents hypothetical data for illustrative purposes, based on typical conditions for Suzuki-Miyaura reactions.

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the bromopyridine with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, yielding an alkynylpyridine derivative. wikipedia.orgnih.gov The reaction is co-catalyzed by palladium and copper complexes. wikipedia.org Microwave-assisted Sonogashira couplings have been shown to be efficient, offering shorter reaction times and high yields. researchgate.net

Negishi Coupling: This reaction involves the coupling of the bromopyridine with an organozinc reagent. While highly effective, Negishi coupling often requires the use of water- and oxygen-sensitive reagents.

Table 2: Overview of Other Pd-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Catalyst(s) | Typical Product |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynylpyridine |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | Aryl- or Alkyl-substituted Pyridine |

This table provides a general overview of these reactions.

Copper-catalyzed reactions, particularly for the formation of carbon-nitrogen (C-N) bonds, present a cost-effective alternative to palladium-based systems. rsc.orgnih.gov The Ullmann condensation, a classical example, has been significantly improved with the development of various ligands that allow for milder reaction conditions. nih.gov These methods can be applied to couple this compound with a variety of nitrogen-containing nucleophiles, such as amines and amides, to produce 6-aminopyridine derivatives. scispace.comresearchgate.netresearchgate.net

Recent advancements in organic synthesis have focused on the development of metal-free coupling reactions. These methods often proceed via radical intermediates and offer a more sustainable approach by avoiding the use of heavy metals. While specific examples involving this compound are not extensively documented in the provided search results, the general principles of metal-free radical couplings could potentially be applied to this substrate for the formation of C-C bonds.

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, exacerbated by the presence of the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The bromine atom at the 2-position of the pyridine ring in this compound can be displaced by strong nucleophiles. sci-hub.se The reactivity of halopyridines in SNAr reactions is generally higher at the 2- and 4-positions compared to the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to introduce new functional groups at this position. sci-hub.se

Structure

3D Structure

属性

IUPAC Name |

2-(6-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSDDDKLMCHNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627709 | |

| Record name | 2-(6-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638218-78-7 | |

| Record name | 2-(6-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 6 Bromopyridin 2 Yl Propan 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(6-Bromopyridin-2-yl)propan-2-ol, the primary disconnection strategies focus on the formation of the carbon-carbon bond between the pyridine (B92270) ring and the tertiary alcohol group, and the installation of the bromine atom.

The most logical disconnections are:

C-C Bond Disconnection: The bond between the pyridine C2 position and the tertiary carbon of the propan-2-ol group is a key target for disconnection. This strategy points to two primary precursor types: a 2-lithiated or 2-Grignard-6-bromopyridine species reacting with acetone (B3395972), or a 2-acetyl-6-bromopyridine (B57736) reacting with a methyl Grignard or methyllithium (B1224462) reagent.

C-Br Bond Disconnection: An alternative disconnection breaks the carbon-bromine bond. This suggests a synthetic route starting with 2-(pyridin-2-yl)propan-2-ol, which would then be selectively brominated at the C6 position. This approach can be challenging due to potential side reactions and difficulties in controlling regioselectivity.

These disconnections form the basis for the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes

Several direct synthetic methods have been established for the preparation of this compound, each with distinct advantages and precursor requirements.

Bromination of Pyridine Scaffolds Followed by Alkylation

This two-stage approach involves first creating the brominated pyridine core and then introducing the propan-2-ol side chain. A common precursor for this method is 2,6-dibromopyridine (B144722). The synthesis of 2,6-dibromopyridine itself can be achieved by reacting 2,6-dichloropyridine (B45657) with a bromide source, such as hydrobromic acid, often at elevated temperatures. guidechem.com One reported method involves refluxing 2,6-dichloropyridine with 40% hydrobromic acid and sodium bromide for 24 hours, achieving a yield of 66.4%. guidechem.com Once 2,6-dibromopyridine is obtained, selective functionalization at one of the bromine-bearing carbons is required to introduce the alkyl group.

Alkylation of Brominated Pyridine Precursors (e.g., via lithiation with 2,6-dibromopyridine)

A highly effective and regioselective method for synthesizing the target compound involves the monolithiation of 2,6-dibromopyridine followed by quenching with an electrophile. chemsrc.com This process leverages the greater acidity of the protons at the C2/C6 positions of the pyridine ring, facilitating halogen-metal exchange.

The typical procedure is as follows:

A solution of 2,6-dibromopyridine in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) is cooled to a low temperature, commonly -78°C. google.com

A strong base, typically n-butyllithium (BuLi), is added slowly. This selectively replaces one of the bromine atoms with lithium, forming a 2-lithio-6-bromopyridine intermediate.

The electrophile, in this case, acetone, is then added to the reaction mixture. chemsrc.com The highly nucleophilic lithiated pyridine attacks the electrophilic carbonyl carbon of the acetone.

The reaction is quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the final product, this compound. google.com

This method's success hinges on precise temperature control to prevent side reactions and ensure selective monolithiation.

Grignard Reagent Additions to Pyridyl Ketones or Aldehydes

Perhaps the most straightforward and widely used method is the addition of a Grignard reagent to a pyridyl ketone. thermofisher.com This classic organometallic reaction is highly efficient for creating tertiary alcohols.

The synthesis proceeds by:

Starting with the precursor 2-acetyl-6-bromopyridine. avantorsciences.comsigmaaldrich.com This intermediate is a key raw material used in various organic syntheses. thermofisher.com

Reacting 2-acetyl-6-bromopyridine with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI).

The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group.

A subsequent aqueous workup protonates the intermediate magnesium alkoxide to afford the desired this compound.

The table below summarizes typical conditions for this transformation.

| Starting Material | Reagent | Solvent | Temperature | Yield |

| 2-Acetyl-6-bromopyridine | Methylmagnesium bromide | Diethyl ether or THF | 0°C to room temp. | High |

| 2-Acetyl-6-bromopyridine | Methyllithium | Diethyl ether | -78°C to 0°C | High |

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis. For the routes described, key parameters include solvent choice, temperature, and reagent stoichiometry. For instance, in lithiation reactions, using N,N-dimethylformamide (DMF) can enhance reaction rates by stabilizing charged intermediates. researchgate.net

Ligand Design and Catalyst Loading in Transition Metal-Catalyzed Syntheses

While the primary routes like Grignard addition and lithiation are not typically catalytic, the synthesis of precursors and related transformations often rely on transition metal catalysis, where ligand design is paramount. The importance of ligands in modern homogeneous catalysis is significant, as they modify the structure and reactivity of the metal center, thereby influencing reaction kinetics and selectivity. nih.gov

For example, the synthesis of precursors to this compound could involve Suzuki-Miyaura cross-coupling reactions to build the pyridine skeleton. nih.gov In such palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) is critical. The ligand's properties—such as its cone angle, flexibility, and electronic nature—directly impact the catalyst's activity and stability. For instance, in a Suzuki coupling to form a substituted pyridine, a catalyst system might involve Pd(PPh₃)₄ with a specific catalyst loading, often around 10 mol%, to achieve efficient conversion. nih.gov

The design of exo-ligands, such as those based on interconnected p-aminopyridine units, has been explored for creating metallamacrocycles with metals like palladium(II), demonstrating the intricate relationship between ligand architecture and the resulting metallic complex structure. rsc.org Furthermore, research into palladium(II)-catalyzed C-H functionalization highlights the need to match ligand scaffolds, like 2,6-disubstituted pyridines or mono-N-protected amino acids, to specific substrate classes to achieve high efficiency and selectivity. nih.gov Optimizing catalyst loading is a balance between reaction rate and cost; a lower loading is desirable but requires a highly active and stable catalyst, which is a direct function of the ligand design.

Solvent Effects on Regio- and Chemoselectivity

The choice of solvent is a critical parameter in the synthesis of this compound, which is commonly prepared via a Grignard reaction involving the addition of a methylmagnesium halide to 2-acetyl-6-bromopyridine, or by the reaction of a 6-bromo-2-pyridylmagnesium halide with acetone. Alternatively, the reaction can proceed from 2,6-dibromopyridine, where regioselectivity becomes a significant challenge. The solvent influences the stability and reactivity of the Grignard reagent, which exists in a complex equilibrium (the Schlenk equilibrium) between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).

Ethereal solvents are standard for Grignard reactions because they are aprotic and can solvate the magnesium center, stabilizing the Grignard reagent. quora.comquora.com The most commonly used solvents are diethyl ether and tetrahydrofuran (THF).

Tetrahydrofuran (THF) is a more polar solvent than diethyl ether and is a better Lewis base, leading to stronger coordination with the magnesium ion. quora.com This enhanced solvation can increase the reactivity of the Grignard reagent. quora.comreddit.com The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for reactions to be conducted at higher temperatures, which can be beneficial for initiating the reaction with less reactive halides or for increasing the reaction rate. reddit.comstackexchange.com

Diethyl Ether is a traditional solvent for Grignard reactions. Its lower boiling point can be advantageous for reactions that require mild conditions. However, its lower solvating power compared to THF may result in lower reactivity of the Grignard reagent. quora.com

2-Methyltetrahydrofuran (2-MeTHF) is considered a "greener" alternative to THF and diethyl ether. researchgate.netrsc.org It can be derived from renewable resources and is less prone to peroxide formation. researchgate.net Its performance in Grignard reactions is often comparable or even superior to that of THF, and its immiscibility with water can simplify the work-up procedure. researchgate.net

Non-coordinating solvents like toluene can also be used, sometimes in combination with a coordinating solvent. In the case of the lithiation of 2,5-dibromopyridine, the use of a non-coordinating solvent like toluene was shown to favor the formation of the 2-lithiated product, whereas a coordinating solvent like THF favored the 5-lithiated product. google.com This suggests that the regioselectivity of metallation on dihalopyridines is highly dependent on the solvent system, a principle that can be extended to the formation of Grignard reagents from 2,6-dibromopyridine.

The chemoselectivity of the reaction is also influenced by the solvent. The desired reaction is the formation of the C-Mg bond. However, side reactions such as Wurtz coupling can occur. The choice of solvent can impact the rates of these competing reactions. For instance, in some Grignard reactions, 2-MeTHF has been shown to suppress the formation of Wurtz coupling byproducts more effectively than THF. researchgate.netrsc.org

| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |

|---|---|---|---|

| Diethyl Ether | 34.6 | 4.3 | Traditional solvent, lower boiling point, good for mild conditions. stackexchange.com |

| Tetrahydrofuran (THF) | 66 | 7.5 | More polar than diethyl ether, higher boiling point, can increase reagent reactivity. quora.comreddit.comstackexchange.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | "Greener" alternative, less prone to peroxide formation, can improve work-up. researchgate.netrsc.org |

| Toluene | 111 | 2.4 | Non-coordinating, can be used to influence regioselectivity, often with a co-solvent. google.com |

Temperature and Pressure Control for Yield Enhancement and Byproduct Minimization

Temperature is a crucial parameter in the synthesis of this compound, particularly when using the Grignard methodology. The formation of the Grignard reagent is an exothermic reaction, and careful temperature control is necessary to prevent runaway reactions and minimize the formation of byproducts. aiche.org

Typically, the reaction is initiated at room temperature or with gentle heating. Once the reaction starts, it is often necessary to cool the reaction mixture to maintain a controlled rate of reaction. For the addition of the Grignard reagent to the carbonyl compound (e.g., acetone or 2-acetyl-6-bromopyridine), the reaction is often carried out at low temperatures, such as 0 °C or even -78 °C, to enhance selectivity and minimize side reactions. For instance, in directed ortho-metalation reactions of related pyridine derivatives, strict temperature control at -78 °C is critical to prevent ring-opening side reactions.

Higher temperatures can lead to an increase in the rate of byproduct formation, such as Wurtz coupling products. Therefore, maintaining an optimal temperature range is essential for maximizing the yield of the desired product.

Pressure is not a commonly adjusted parameter in the synthesis of this compound via Grignard reactions, as these are typically performed at atmospheric pressure.

| Parameter | Effect on Reaction | Typical Conditions |

|---|---|---|

| Temperature | Controls reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Initiation at room temperature, then cooling to 0 °C or lower for the addition step. |

| Pressure | Not a significant parameter for this type of reaction. | Atmospheric pressure. |

Stereoselective Approaches to Enantiopure Intermediates

The synthesis of enantiopure this compound is of significant interest, as chiral molecules are often more effective as pharmaceutical agents. The precursor, 2-acetyl-6-bromopyridine, is a prochiral ketone, and therefore, stereoselective methods can be employed to produce a single enantiomer of the final product. wikipedia.orgsigmaaldrich.com Two primary stereoselective approaches can be considered: the enantioselective addition of a methyl group to the ketone or the enantioselective reduction of the ketone to the corresponding alcohol, followed by conversion to the desired product.

Enantioselective Addition of Methyl Grignard Reagents: While the direct enantioselective addition of Grignard reagents to ketones is challenging, the use of chiral ligands or solvents can induce stereoselectivity. acs.orgrsc.org For example, the addition of Grignard reagents to pyridinium (B92312) salts has been achieved with high enantioselectivity using a chiral copper catalyst. acs.orgrug.nl

Enantioselective Reduction of 2-Acetyl-6-bromopyridine: A more common approach is the enantioselective reduction of the ketone to the chiral alcohol, (R)- or (S)-1-(6-bromopyridin-2-yl)ethanol. This can be achieved using various methods:

Chirally Modified Hydride Reagents: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be modified with chiral ligands, such as chiral alcohols or amines, to create a chiral reducing environment. wikipedia.orgstereoelectronics.org

Catalytic Asymmetric Reduction: This is often the preferred method due to the use of only a catalytic amount of the chiral inducer.

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is a well-established method for the enantioselective reduction of ketones. wikipedia.org

Transition Metal Catalysts: Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium, with chiral ligands, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. acsgcipr.org

Biocatalysis: Enzymes, such as ketone reductases or alcohol dehydrogenases from various microorganisms, can reduce acetylpyridine derivatives with high enantioselectivity. nih.gov For example, Candida maris has been used for the enantioselective reduction of an acetylpyridine derivative to the corresponding (R)-alcohol with high yield and enantiomeric excess. nih.gov

| Method | Description | Example Reagents/Catalysts |

|---|---|---|

| Chirally Modified Hydride Reagents | Stoichiometric use of a chiral ligand to modify a hydride reducing agent. | LAH modified with BINOL or chiral amino alcohols. wikipedia.org |

| Oxazaborolidine Catalysis (CBS) | Catalytic use of a chiral oxazaborolidine with a borane source. | Corey-Bakshi-Shibata catalyst. wikipedia.org |

| Asymmetric Transfer Hydrogenation | Catalytic use of a chiral transition metal complex with a hydrogen donor. | Chiral Ru, Rh, or Ir complexes. acsgcipr.org |

| Biocatalysis | Use of enzymes for the enantioselective reduction. | Ketone reductases, alcohol dehydrogenases. nih.gov |

Isolation, Purification, and Scalability Considerations

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The typical work-up for a Grignard reaction involves quenching the reaction with an aqueous acidic solution, such as ammonium chloride or dilute hydrochloric acid, to neutralize the magnesium alkoxide and any unreacted Grignard reagent. This is followed by extraction of the product into an organic solvent.

Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 2-acetyl-6-bromopyridine or 2,6-dibromopyridine), byproducts from Wurtz coupling, and the corresponding diol from the reaction with any residual water.

Purification can be achieved by several methods:

Crystallization: If the product is a solid, crystallization is an effective method for purification. The choice of solvent is critical. A suitable solvent system will dissolve the compound at a higher temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor. Solvent mixtures, such as an alcohol with an anti-solvent like hexane (B92381) or water, can be effective. google.comresearchgate.net

Chromatography: For liquid products or for removing closely related impurities, column chromatography on silica (B1680970) gel is a common laboratory-scale purification technique. A suitable eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to separate the product from impurities.

Scalability of the synthesis of this compound presents several challenges, particularly for Grignard-based routes: aiche.org

Heat Management: The exothermic nature of the Grignard reaction requires efficient heat dissipation, which becomes more challenging on a larger scale. aiche.org

Mass Transfer: In heterogeneous reactions like Grignard reagent formation, efficient mixing is crucial and can be difficult to achieve in large reactors. aiche.org

Safety: The use of pyrophoric Grignard reagents and flammable ether solvents requires stringent safety protocols, especially on an industrial scale. aiche.org

Work-up and Purification: Handling large volumes of solvents and aqueous waste during extraction and purification can be costly and environmentally challenging. The development of a robust crystallization process is often preferred for large-scale purification as it can be more economical than chromatography. sigmaaldrich.com

The development of continuous flow processes for Grignard reactions is an area of active research to address some of these scalability issues by providing better control over reaction parameters and improving safety. aiche.org

Chemical Reactivity and Advanced Derivatization

Transformations at the Bromine Atom

Reductive Cleavage of the Carbon-Bromine Bond

The carbon-bromine bond on the pyridine (B92270) ring is a key site for functionalization. One of the fundamental transformations is its complete removal through reductive cleavage, also known as hydrodehalogenation. This reaction replaces the bromine atom with a hydrogen atom, yielding 2-(pyridin-2-yl)propan-2-ol.

Catalytic hydrogenation is a common and efficient method for this transformation. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This process is generally clean and selective, leaving the tertiary alcohol group intact. While specific studies on the 2-yl isomer are not widely documented, this method is standard for the dehalogenation of various bromo-aromatic compounds, including the related isomer, 2-(6-bromopyridin-3-yl)propan-2-ol, which undergoes reductive dehalogenation to 2-(pyridin-3-yl)propan-2-ol (B85402) in high yield.

Table 1: Representative Conditions for Reductive Dehalogenation

| Reactant | Reagents & Conditions | Product | Yield |

| 2-(6-Bromopyridin-3-yl)propan-2-ol | H₂ (1 atm), 10% Pd/C, EtOH | 2-(Pyridin-3-yl)propan-2-ol | 94% |

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group exhibits characteristic reactivity, although it is generally less reactive than primary or secondary alcohols due to steric hindrance.

Tertiary alcohols, such as 2-(6-Bromopyridin-2-yl)propan-2-ol, are generally resistant to oxidation under standard conditions. rsc.orgorganicreactions.orgresearchgate.netnih.gov This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. rsc.orgresearchgate.net The mechanism of common oxidizing agents like acidified potassium dichromate(VI) requires the removal of this specific hydrogen to form a carbon-oxygen double bond. rsc.orgresearchgate.net Consequently, no reaction is typically observed with such reagents. rsc.orgresearchgate.netacs.org

While some very strong oxidizing agents might force a reaction, this usually leads to the cleavage of carbon-carbon bonds and degradation of the molecule rather than the formation of a ketone. google.comchemguide.co.uk

The tertiary hydroxyl group can undergo esterification and etherification, although often requiring more forcing conditions compared to less hindered alcohols.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in the presence of an acid catalyst can form an ester. This reaction is known as Fischer esterification.

Etherification: The formation of an ether from the tertiary alcohol can be achieved, for example, by deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (Williamson ether synthesis). For the related 3-yl isomer, reaction with methyl iodide and NaH in THF has been shown to produce the corresponding methyl ether in high yield.

Table 2: Examples of Hydroxyl Group Functionalization

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether |

The tertiary alcohol can undergo dehydration to form an alkene, specifically 2-(6-bromopyridin-2-yl)prop-1-ene. This elimination reaction is typically catalyzed by strong acids, such as sulfuric acid or phosphoric acid, and often requires heating. chemguide.co.uklibretexts.orgrsc.org

The reaction generally proceeds through an E1 mechanism:

Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). libretexts.orgchemguide.co.uk

Carbocation Formation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. libretexts.orgchemguide.co.uk

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond. youtube.comyoutube.com

The conditions for dehydration vary, with tertiary alcohols generally requiring milder temperatures than secondary or primary alcohols. libretexts.orgrsc.org

The carbon atom bearing the hydroxyl group in this compound is achiral, as it is bonded to two identical methyl groups. Therefore, transformations at this center are not stereospecific in the traditional sense of inverting or retaining a chiral center.

However, it is relevant to consider reactions that proceed with a defined stereochemical outcome, such as the Mitsunobu reaction, which typically results in the inversion of configuration at a stereogenic alcohol center. organicreactions.orgtcichemicals.comrsc.org While the substrate is achiral, the Mitsunobu reaction could theoretically be used to replace the hydroxyl group with other nucleophiles. The reaction involves activating the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). tcichemicals.comchemistrysteps.com

The application of the Mitsunobu reaction to tertiary alcohols is known to be challenging and often inefficient due to steric hindrance. rsc.orgorganicreactions.orgrsc.org Success is sometimes achieved under harsher conditions or with modified reagents, but elimination reactions are a common side product. rsc.org

Pyridine Ring Functionalization and Modification

The pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom and bearing a bromine atom, is ripe for a variety of functionalization reactions.

The bromine atom at the C-6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of a wide array of substituents. Examples include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form aminopyridine derivatives.

These reactions are widely used for the derivatization of halopyridines. researchgate.net

Furthermore, the electron-deficient nature of the pyridine ring makes the C-Br bond susceptible to nucleophilic aromatic substitution (S_NAr) . wikipedia.org A strong nucleophile can directly displace the bromide ion, particularly because the negative charge in the intermediate (a Meisenheimer complex) can be stabilized by the ring nitrogen. wikipedia.orgyoutube.com This provides a direct, metal-free pathway to introduce nucleophiles at the 6-position. The reactivity of halopyridines in S_NAr reactions is a well-established principle. acs.orgnih.gov

Finally, direct C-H bond activation or functionalization of the pyridine ring is also a possibility, offering pathways to derivatives that are not accessible through the substitution of the bromine atom. beilstein-journals.orgrsc.org For instance, an iridium complex has been reported involving C-H bond activation of a derivative of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. rsc.org

Electrophilic Aromatic Substitution (where applicable)

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com Compared to benzene, pyridine's reactivity in EAS is significantly lower, often requiring harsh reaction conditions. quimicaorganica.org When substitution does occur, it is typically directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions results in a more stable carbocation intermediate (a benzenium-like ion or σ-complex). quimicaorganica.orgquora.com Attack at the C-2, C-4, or C-6 positions leads to a resonance form where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. youtube.comaklectures.com

For this compound, the pyridine ring is further influenced by the substituents at the C-2 and C-6 positions.

The Bromo Group (C-6): Halogens are deactivating groups due to their inductive electron-withdrawing effect, further reducing the ring's reactivity. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the cationic intermediate.

The 2-Propan-2-ol Group (C-2): Alkyl groups are weakly activating and are ortho-, para-directors.

Considering the directing effects, the positions meta to the nitrogen (C-3 and C-5) are the most likely sites for electrophilic attack. The C-4 position is para to the nitrogen and ortho to the C-3 and C-5 positions. Given that the ring is heavily substituted and electronically deactivated, electrophilic aromatic substitution is not a primary or facile pathway for the functionalization of this specific molecule. Reactions like Friedel-Crafts alkylations and acylations are generally not feasible for pyridines as the Lewis acid catalyst and the acyl/alkyl halide tend to react with the basic nitrogen atom. quimicaorganica.org To enhance reactivity towards EAS, the introduction of strong electron-donating groups onto the pyridine ring would be necessary, a strategy that underscores the inherent low reactivity of the parent system. youtube.com

Directed Ortho Metalation Strategies

A more effective strategy for the regioselective functionalization of this compound is Directed Ortho Metalation (DoM). This reaction circumvents the low intrinsic reactivity of the pyridine ring in EAS by utilizing a directing metalation group (DMG) to facilitate deprotonation at a specific ortho-position. wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent (like n-butyllithium), positioning the base to abstract a proton from the adjacent carbon atom. wikipedia.orgbaranlab.org

In the case of this compound, the tertiary alcohol group (-C(CH₃)₂OH) can serve as an effective DMG after deprotonation to the corresponding alkoxide. The oxygen atom of the alkoxide chelates the lithium ion, directing the deprotonation specifically to the C-3 position, the only available ortho-position. This generates a highly reactive 2-lithiated intermediate that can be trapped by a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. For π-deficient heterocycles like pyridine, the use of a DMG is often essential for successful lithiation. uwindsor.ca

The general sequence for DoM of this compound is as follows:

Deprotonation of the hydroxyl group with a strong base (e.g., n-BuLi).

Ortho-lithiation at the C-3 position, directed by the resulting alkoxide.

Quenching of the C-3 lithiated species with an electrophile (E⁺).

This strategy provides a powerful and predictable method for synthesizing 3-substituted-2-(6-bromopyridin-2-yl)propan-2-ol derivatives.

| Electrophile (E⁺) | Reagent | Resulting Product at C-3 | Functional Group Introduced |

|---|---|---|---|

| D⁺ | D₂O | -D | Deuterium (B1214612) |

| I⁺ | I₂ | -I | Iodo |

| (CH₃)₃Si⁺ | (CH₃)₃SiCl | -Si(CH₃)₃ | Trimethylsilyl |

| R-C(O)⁺ | RCHO (Aldehyde) | -CH(OH)R | Secondary Alcohol |

| CO₂ | CO₂ (gas) | -COOH | Carboxylic Acid |

| SnBu₃⁺ | Bu₃SnCl | -SnBu₃ | Tributylstannyl |

Multi-Component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing all or most of the starting atoms, offer significant advantages in terms of efficiency and molecular diversity. nih.govbohrium.com Similarly, cascade reactions, involving two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, allow for the rapid construction of complex molecules from simple precursors. scilit.comnih.gov

While specific literature examples detailing the use of this compound in MCRs or cascade reactions are not prominent, its structure contains key functionalities that make it a highly suitable candidate for such transformations.

Potential in Multi-Component Reactions: The C-Br bond at the C-6 position is a prime site for involvement in transition-metal-catalyzed cross-coupling reactions, which are frequently integrated into MCR sequences. For instance, a one-pot reaction could involve a Suzuki, Heck, or Sonogashira coupling at the C-6 position, followed by further reaction of another functional group. The Hantzsch pyridine synthesis is a classic MCR, and while this compound would not be a direct precursor, its derivatives could participate in similar condensation-based MCRs. acsgcipr.org

Potential in Cascade Reactions: The dual functionality of this compound provides multiple avenues for initiating cascade sequences.

Cross-Coupling Initiated Cascade: A palladium-catalyzed coupling reaction at the C-6 position could introduce a group that subsequently reacts with the tertiary alcohol or another part of the molecule. For example, introducing an olefinic group via a Heck reaction could set the stage for an intramolecular cyclization.

Elimination-Initiated Cascade: The tertiary alcohol can undergo acid-catalyzed elimination to form 2-bromo-6-(prop-1-en-2-yl)pyridine. The newly formed alkene is a versatile functional group that can participate in a variety of subsequent reactions, such as Diels-Alder or Michael additions, within a cascade process.

Metalation-Initiated Cascade: As described in the DoM section, lithiation at C-3 could be the first step in a cascade. Quenching with a suitable electrophile, such as an α,β-unsaturated carbonyl compound, could trigger a subsequent intramolecular cyclization.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are powerful tools for the detailed characterization of 2-(6-Bromopyridin-2-yl)propan-2-ol. These techniques provide precise information about the compound's atomic arrangement and behavior in solution.

Elucidation of Complex Molecular Structures and Stereoisomers

NMR spectroscopy is fundamental in confirming the structural integrity of this compound. In a typical ¹H NMR spectrum, the hydrogen atoms (protons) of the compound are found in distinct chemical environments, leading to separate signals. For the related compound propan-2-ol, the proton ratio is 6:1:1, which corresponds to the methyl, CH, and OH groups, respectively. docbrown.info The presence of the bromopyridinyl group in this compound introduces additional complexity and characteristic shifts in the aromatic region of the spectrum. The hydroxyl proton often appears as a broad singlet, the position of which can be concentration and solvent dependent. libretexts.org To definitively identify the hydroxyl proton signal, a "D₂O shake" can be performed, where the addition of deuterium (B1214612) oxide leads to the disappearance of the -OH peak due to proton-deuterium exchange. libretexts.org

¹³C NMR spectroscopy further complements the structural elucidation by identifying the different carbon environments within the molecule. For instance, in propan-2-ol, only two distinct carbon signals are observed, which helps differentiate it from its isomer, propan-1-ol. docbrown.info For this compound, characteristic signals for the pyridine (B92270) ring carbons and the propan-2-ol moiety would be expected.

Reaction Monitoring and Kinetic Studies

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions, where the bromine atom is substituted, the disappearance of the starting material's signals and the appearance of new signals corresponding to the product can be tracked over time. rsc.org This allows for the determination of reaction rates and the optimization of reaction conditions such as temperature and catalyst loading.

Kinetic studies using NMR can provide mechanistic insights into these transformations. By measuring the rate of change in the concentration of reactants and products, the order of the reaction and the activation energy can be calculated. This information is crucial for understanding the reaction mechanism and for scaling up the synthesis of derivatives of this compound.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound. Molecules are not static; they undergo various motions, such as bond rotations. At room temperature, these motions are often too fast to be observed on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it is possible to slow down these conformational changes to a rate that allows for the observation of distinct signals for each conformer.

For this compound, rotation around the C-C bond connecting the pyridine ring and the propan-2-ol group could be a subject of DNMR studies. This would provide information about the rotational energy barrier and the relative populations of different rotational isomers (rotamers). Computational modeling can complement these experimental findings to provide a more complete picture of the molecule's conformational landscape. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the non-covalent interactions it participates in.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibration. libretexts.org The broadness of this peak is indicative of hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding between alcohol molecules is prevalent. The C-O stretching vibration typically appears in the range of 1000-1200 cm⁻¹. The presence of the pyridine ring will give rise to characteristic C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹), and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch can be observed. A comparative analysis of IR and Raman spectra can aid in a more complete vibrational assignment. nih.gov The study of hydrogen bonding is particularly important as it can influence the compound's physical properties, such as boiling point and solubility, as well as its interactions with other molecules. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound and for studying its fragmentation behavior. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₈H₁₀BrNO), the expected monoisotopic mass is approximately 214.9946 g/mol . uni.lu

In addition to accurate mass measurement, HRMS coupled with fragmentation techniques (e.g., MS/MS) allows for the delineation of the molecule's fragmentation pathways. Under ionization, the molecule can break apart in a predictable manner. Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). The fragmentation of the bromopyridine ring would also produce characteristic ions. Studying these fragmentation patterns helps to confirm the structure of the molecule and can be useful for identifying it in complex mixtures. The analysis of these pathways provides a deeper understanding of the molecule's stability and chemical bonds. rsc.orgnih.gov

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. beilstein-journals.org

Furthermore, X-ray diffraction reveals the nature of intermolecular interactions in the crystal lattice. In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable interactions. These interactions could include hydrogen bonds involving the hydroxyl group and the nitrogen atom of the pyridine ring, as well as halogen bonding involving the bromine atom. beilstein-journals.org Understanding these intermolecular forces is crucial for explaining the compound's macroscopic properties, such as its melting point and crystal morphology. vulcanchem.com

Table of Spectroscopic Data

| Technique | Feature | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shifts | Signals for aromatic protons, methyl protons, and a hydroxyl proton. docbrown.info |

| D₂O Exchange | Disappearance of the hydroxyl proton signal. libretexts.org | |

| ¹³C NMR | Chemical Shifts | Distinct signals for pyridine ring carbons and propan-2-ol carbons. docbrown.info |

| IR Spectroscopy | O-H Stretch | Broad band around 3200-3600 cm⁻¹. libretexts.org |

| Aromatic C=C/C=N Stretches | Bands around 1400-1600 cm⁻¹. | |

| HRMS | Molecular Ion (M+H)⁺ | Accurate m/z value confirming the elemental formula C₈H₁₀BrNO. uni.lu |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propan-2-ol |

| Propan-1-ol |

Resolution of Crystallographic vs. Solution-State Spectroscopic Discrepancies

The three-dimensional arrangement of atoms in a molecule can differ between its crystalline (solid) state and when it is dissolved in a solvent (solution-state). These differences, arising from intermolecular forces and solvation effects, can be elucidated by comparing data from X-ray crystallography with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. While specific comparative studies on this compound are not extensively documented in publicly available literature, the principles of such an analysis are well-established.

X-ray crystallography provides a precise map of atomic coordinates in the solid state, defining bond lengths, bond angles, and crystal packing. For a molecule like this compound, this would reveal the conformation of the propan-2-ol side chain relative to the bromopyridine ring and the nature of any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

In contrast, solution-state NMR spectroscopy offers insights into the dynamic nature of the molecule in a solvent. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are averaged over the various conformations that the molecule adopts in solution. Discrepancies between the solid-state conformation and the solution-state structure often manifest as differences in key dihedral angles or intramolecular distances. For instance, the rotational freedom of the C-C bond connecting the propan-2-ol group to the pyridine ring might be restricted in the crystal lattice but more flexible in solution. Such differences are crucial for understanding the molecule's behavior in biological systems or chemical reactions, which typically occur in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique specifically used to detect and characterize molecules or fragments of molecules with unpaired electrons, known as radical species. Current time information in Pasuruan, ID. The formation of radical intermediates is a key aspect of many chemical reactions, including certain photochemical and electrochemical processes.

While there are no specific EPR studies documented for radical species derived directly from this compound in the available literature, the general methodology for such an investigation would involve the generation of radicals from the parent compound. This could be achieved through various means, such as abstraction of a hydrogen atom, single-electron transfer reactions, or homolytic cleavage of a bond induced by heat or light.

Should a radical be formed from this compound, for example, a pyridyl radical formed by the loss of the bromine atom, EPR spectroscopy would be instrumental in its detection and characterization. The EPR spectrum provides key information through its g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine coupling patterns reveal the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), allowing for the mapping of the spin density distribution within the radical. This information is critical for understanding the radical's structure, stability, and reactivity, which are fundamental to elucidating reaction mechanisms.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is instrumental in exploring various facets of molecular systems.

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. Geometry optimization using DFT allows for the identification of stable conformers and the exploration of the potential energy surface. For 2-(6-Bromopyridin-2-yl)propan-2-ol, rotation around the single bond connecting the propan-2-ol group to the pyridine (B92270) ring is expected to be a key determinant of its conformational landscape.

Conformational analysis of related pyridin-2-yl guanidine (B92328) derivatives has also demonstrated the power of DFT in elucidating the influence of intramolecular hydrogen bonding on the molecule's preferred shape. bldpharm.com These studies underscore the importance of such non-covalent interactions in dictating the conformational preferences of substituted pyridines. The temporary molecular shapes that arise from rotation around single bonds, known as conformations, can be represented using Newman projections to visualize the relationships between substituents and analyze torsional strain. uni.lu

Table 1: Predicted Conformational Data for a Generic 2-Substituted Pyridine Alcohol (Analogous System)

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| Gauche | ~60° | 0.0 | Intramolecular H-bond |

| Anti | ~180° | > 2.0 | Steric minimization |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

The electronic structure of a molecule governs its reactivity. DFT calculations can provide valuable information about the distribution of electrons, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the partial charges on individual atoms.

For this compound, the electron-withdrawing nature of the pyridine ring and the bromine atom, combined with the presence of the electron-donating propan-2-ol group, creates a complex electronic environment. Studies on polyhalogenated pyridines have shown that electron-donating substituents significantly impact the electronic structure. uni.lu The HOMO is likely to be localized on the pyridine ring and the oxygen atom of the alcohol, while the LUMO is expected to be centered on the pyridine ring, particularly on the carbon atoms bonded to the nitrogen and bromine.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The partial charges calculated by DFT can reveal the most likely sites for electrophilic and nucleophilic attack. The nitrogen atom of the pyridine ring is expected to have a negative partial charge, making it a potential site for protonation or coordination to metal centers. The carbon atom attached to the bromine will likely have a positive partial charge, making it susceptible to nucleophilic substitution.

Table 2: Predicted Electronic Properties for a Generic Brominated Pyridine Derivative (Analogous System)

| Parameter | Predicted Value/Location | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Partial Charge on N | -0.4 e | Nucleophilic and basic center |

| Partial Charge on C-Br | +0.1 e | Electrophilic center |

Note: This table contains hypothetical data for illustrative purposes.

DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra to aid in structural elucidation. A comprehensive vibrational analysis of pyridine and its derivatives has been a subject of numerous theoretical studies. bldpharm.comnih.govvwr.comambeed.com

For this compound, characteristic vibrational modes would include the stretching and bending of the pyridine ring, C-H stretching and bending of the methyl groups, C-O stretching of the alcohol, and O-H stretching. The C-Br stretching frequency is also a key diagnostic peak. Theoretical calculations can help in assigning the observed spectral bands to specific atomic motions, which can be complex in a molecule of this size. Comparing the calculated spectra of different possible conformers with the experimental spectrum can also help in determining the dominant conformation in the sample. Studies on the Br2...3-Br-pyridine complex have shown that DFT can accurately predict the Raman spectrum and the changes in band intensities upon complex formation. mdpi.com

DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states, which are the energy maxima along a reaction coordinate. While specific reaction pathways involving this compound have not been computationally elucidated, studies on related systems provide a framework for how such investigations would proceed.

For example, the synthesis of 2-pyridones from 2-bromopyridines has been studied, with a proposed mechanism involving consecutive oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. rsc.org Computational studies on such a reaction would involve optimizing the geometries of reactants, intermediates, transition states, and products to map out the entire energy profile. Similarly, the mechanism of a visible-light-driven, cobalt-mediated C-H arylation of 2,2'-bipyridine (B1663995) has been proposed to involve the generation of an aryl radical. A computational investigation into the synthesis of this compound, for instance from 2,6-dibromopyridine (B144722) and acetone (B3395972), could reveal the detailed mechanism and help in optimizing reaction conditions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). This is particularly relevant for understanding the photophysical properties of a compound. The application of TD-DFT to study the excited states of pyrazoline derivatives has been reported.

For this compound, TD-DFT calculations could predict the energies of the lowest-lying electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. These transitions are typically of a π-π* or n-π* nature, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. The results of TD-DFT calculations can be used to interpret experimental spectra and to understand how structural modifications affect the photophysical properties of the molecule.

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While DFT is excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations can provide insights into how a molecule moves, flexes, and interacts with its environment, such as a solvent.

For this compound, MD simulations could be employed to study its conformational dynamics in different solvents. This would involve simulating the trajectory of the molecule over a period of time and analyzing the populations of different conformers and the rates of interconversion between them. Solvation effects are crucial, as the interaction with solvent molecules can significantly influence the conformational equilibrium. A protocol for preparing explicitly solvated systems for stable molecular dynamics simulations has been established.

Furthermore, MD simulations are valuable in studying the interactions of a molecule with biological macromolecules. For instance, molecular dynamics studies have been used to understand the interaction of pyridine derivatives with enzymatic active sites. Ultrafast molecular dynamics in ionized 1- and 2-propanol have also been investigated, revealing complex isomerization and fragmentation pathways. Such simulations could provide insights into the potential biological activity of this compound by modeling its binding to a target protein.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-(pyridin-2-yl)propan-1-ol |

| Pyridin-2-yl guanidine |

| 2,2'-Bipyridine |

| 2-Bromopyridine (B144113) |

| 3-Bromopyridine |

| 2,6-Dibromopyridine |

| Pyrazoline |

| 1-Propanol |

| 2-Propanol |

Applications in Advanced Organic Synthesis

A Strategic Building Block for Complex Molecule Synthesis

The inherent reactivity of the bromopyridine core, coupled with the directing and modifying effects of the propan-2-ol group, makes 2-(6-Bromopyridin-2-yl)propan-2-ol a valuable starting material for the synthesis of a wide array of intricate molecules.

Access to Highly Functionalized Pyridine (B92270) Derivatives

The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for the introduction of a diverse range of functional groups through various palladium-catalyzed cross-coupling reactions. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of the 2-bromopyridine (B144113) scaffold is well-established and provides a strong basis for its utility.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl-substituted pyridines. Generally, a 2-bromopyridine is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net A fast protocol for the Suzuki reaction of 2-halogenated pyridines has been developed using a ligand-free Pd(OAc)2 catalyst in aqueous isopropanol. nih.gov The synthesis of novel heteroarylpyridines has also been achieved through the palladium-catalyzed cross-coupling of functionalized pyridylboronic acids with heteroaryl bromides. researchgate.netnih.gov

Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl or vinyl halide is instrumental in the synthesis of alkynyl-substituted pyridines. claremont.edu The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. claremont.edunih.gov The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to produce 2-amino-3-alkynylpyridines in good yields. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of aminopyridines. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes to prevent the escape of the volatile reactants. nih.govbroadinstitute.org This method has proven effective for a variety of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.govbroadinstitute.orgacs.orgnih.gov

The following table summarizes the potential cross-coupling reactions for the functionalization of the this compound scaffold based on the known reactivity of 2-bromopyridines.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, Ligand, Base | 2-(6-Aryl/Heteroaryl-pyridin-2-yl)propan-2-ol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 2-(6-Alkynyl-pyridin-2-yl)propan-2-ol |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Ligand, Base | 2-(6-Amino-pyridin-2-yl)propan-2-ol |

Precursor for Nitrogen-Containing Heterocycles

Beyond simple functionalization, this compound can serve as a precursor for the synthesis of more complex, fused nitrogen-containing heterocycles. The initial functionalization at the 6-position can be followed by subsequent cyclization reactions to construct additional rings onto the pyridine core. For instance, the introduction of an amino group via Buchwald-Hartwig amination could be followed by an intramolecular cyclization to form pyrido-fused systems. The synthesis of pyrido[2,3-d]pyrimidines has been achieved through the Buchwald-Hartwig coupling of substituted anilines with a protected 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine.

Furthermore, the synthesis of imidazo[1,2-a]pyridines, an important class of fused bicyclic heterocycles, often starts from 2-aminopyridines which can be potentially derived from 2-bromopyridines.

Development of Novel Catalytic Systems

The structural features of this compound and its derivatives make them attractive candidates for the development of novel catalytic systems, particularly in the realm of asymmetric catalysis.

Ligand Design for Asymmetric Catalysis (e.g., for ruthenium-catalyzed hydrogenation)

The pyridine nitrogen and the hydroxyl group of this compound provide two potential coordination sites for metal centers, making it a candidate for ligand design. Chiral ligands derived from this scaffold could be employed in a variety of asymmetric transformations. A significant area of application is in ruthenium-catalyzed asymmetric hydrogenation. The enantioselective hydrogenation of terpyridine-type N-heteroarenes has been successfully achieved using Ru(diamine) complexes, yielding chiral pyridine-amine products that can act as new chiral multidentate nitrogen-donor ligands. nih.govnih.govnih.gov This demonstrates the potential for pyridine-based structures to be transformed into valuable chiral ligands.

While direct synthesis of a chiral ligand from this compound for ruthenium-catalyzed hydrogenation is not prominently reported, the principles of ligand design suggest its feasibility. The propan-2-ol moiety could be resolved into its chiral enantiomers, or the pyridine ring could be further functionalized to introduce other chiral centers. These chiral derivatives could then be used to create bidentate or tridentate ligands for ruthenium, potentially leading to highly efficient and selective catalysts for the hydrogenation of various substrates.

Chiral Alcohol Derivatives as Catalytic Promoters

Chiral alcohols themselves can act as promoters or co-catalysts in asymmetric reactions. The chiral derivatives of this compound could potentially play such a role. The hydroxyl group can participate in hydrogen bonding interactions with substrates or other components of the catalytic system, influencing the stereochemical outcome of the reaction. The combination of a chiral alcohol and a coordinating pyridine ring within the same molecule offers a unique structural motif that could be exploited for catalytic promotion in various asymmetric syntheses.

Utility in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. researchgate.netresearchgate.netrsc.org The compound this compound is an excellent building block for DOS due to its multiple points of diversification.

The bromine atom allows for the introduction of a wide array of substituents through the cross-coupling reactions mentioned earlier (Suzuki, Sonogashira, Buchwald-Hartwig), leading to appendage diversity. The tertiary alcohol can be used as a handle for further reactions or can be a key pharmacophoric feature itself. Furthermore, the pyridine ring can be a scaffold for the construction of more complex, fused heterocyclic systems, thus generating skeletal diversity.

The application of DOS to create fragment libraries for fragment-based drug discovery (FBDD) is a growing area. researchgate.net Small, three-dimensional fragments are sought after, and the compact structure of this compound and its derivatives makes them suitable candidates for inclusion in such libraries. By systematically varying the substituents at the 6-position and potentially modifying the propan-2-ol group, a large and diverse library of compounds can be generated from this single starting material, embodying the core principles of diversity-oriented synthesis.

Emerging Applications in Materials Science and Advanced Functional Materials

The unique structural features of this compound, namely the presence of a reactive bromo-substituted pyridine ring and a tertiary alcohol functional group, position it as a promising candidate for the synthesis of novel functional materials. The pyridine moiety offers a site for metal coordination and the formation of extended conjugated systems, while the alcohol group can be a point of attachment or can influence the solubility and processing of the resulting materials.

While specific research detailing the direct incorporation of this compound into advanced functional materials is limited, the broader class of bromopyridine derivatives and pyridyl alcohols has seen extensive use in this field. This allows for a prospective analysis of the potential applications of the title compound.

Potential in Conjugated Polymers for Optoelectronics:

The bromo-substituent on the pyridine ring is an excellent functional handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. wikipedia.orgrsc.orgnih.gov These reactions are fundamental in the synthesis of conjugated polymers, which are the cornerstone of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By reacting this compound with suitable co-monomers, it is conceivable to synthesize polymers with tailored electronic and photophysical properties. The pyridine ring, being an electron-deficient system, can be used to tune the electron-accepting properties of the polymer, which is crucial for efficient charge transport and emission in OLEDs. The bulky propan-2-ol group could potentially enhance the solubility of the resulting polymers, which is a significant advantage for solution-based processing of large-area devices.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Co-monomer | Resulting Polymer Feature | Potential Application |

| Poly(p-phenylenevinylene) (PPV) derivative | Divinylbenzene | Enhanced electron injection/transport | OLEDs |

| Poly(fluorene) derivative | 9,9-dioctylfluorene-2,7-diboronic acid | Improved solubility and blue emission | OLEDs |

| Poly(thiophene) derivative | 2,5-bis(tributylstannyl)thiophene | Tunable bandgap | OPVs, Sensors |

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs):

The nitrogen atom of the pyridine ring in this compound can act as a ligand for metal ions, leading to the formation of coordination polymers and MOFs. nih.govnih.gov These materials are of significant interest for applications in gas storage, catalysis, and sensing. The tertiary alcohol group could either remain as a pendant functional group influencing the pore environment of the MOF or participate in secondary interactions, such as hydrogen bonding, to direct the framework's architecture. The presence of the bromo-substituent offers a post-synthetic modification site, where further functionalization can be introduced after the formation of the framework.

Table 2: Potential MOFs Derived from this compound

| Metal Ion | Linker | Potential MOF Property | Potential Application |

| Zn(II) | Terephthalic acid | Luminescence, Porosity | Sensing, Gas Storage |

| Cu(II) | 1,3,5-Benzenetricarboxylic acid | Catalytic activity | Heterogeneous Catalysis |

| Cd(II) | Biphenyl-4,4'-dicarboxylic acid | High surface area | Gas Separation |

Luminescent Materials and Sensors:

Pyridine-containing compounds are known to be precursors for luminescent materials. researchgate.netresearchgate.netrsc.org The incorporation of this compound into larger molecular structures or polymers could lead to materials with interesting photophysical properties. The interaction of the pyridine nitrogen with specific analytes, such as metal ions, can lead to changes in the fluorescence or absorption spectra, forming the basis for chemical sensors. The propan-2-ol group could also play a role in modulating the sensitivity and selectivity of such sensors.

While the direct application of this compound in materials science is still an emerging area with limited specific examples in the literature, its structural motifs strongly suggest its potential as a valuable building block for a wide range of advanced functional materials. Further research into the polymerization and coordination chemistry of this compound is warranted to fully exploit its capabilities in creating next-generation materials for electronics, catalysis, and sensing.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Economically Viable Synthetic Routes

The pursuit of green and cost-effective synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 2-(6-Bromopyridin-2-yl)propan-2-ol should prioritize the development of sustainable synthetic pathways that minimize environmental impact and production costs.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric, and sometimes toxic, reagents. A shift towards catalytic, atom-economical reactions is imperative. For instance, the development of iron-catalyzed cyclization reactions of ketoxime acetates and aldehydes presents a green alternative for the synthesis of substituted pyridines. rsc.org Similarly, exploring Cu(II)-catalyzed one-pot cascade reactions of inactivated saturated ketones with electron-deficient enamines could lead to more efficient and environmentally benign routes to functionalized pyridines. nih.gov

Future investigations should focus on:

Catalyst Development: Designing robust and recyclable catalysts, potentially based on earth-abundant metals like iron or copper, for the key synthetic steps.

One-Pot Procedures: Devising multi-step syntheses that can be performed in a single reaction vessel to reduce solvent waste and purification steps.

Alternative Starting Materials: Investigating the use of renewable or readily available starting materials to replace petroleum-derived precursors.

A comparative analysis of potential green synthesis strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Iron-Catalyzed Cyclization | Use of an abundant and non-toxic metal, high functional group tolerance. rsc.org | Optimization of catalyst loading and reaction conditions for specific substrates. |

| Cu(II)-Catalyzed Cascade | High efficiency through one-pot sequential reactions, formation of multiple bonds in one operation. nih.gov | Understanding complex reaction mechanisms and controlling selectivity. |

| Metal-Free Cascade Processes | Avoidance of heavy metal contamination in the final product. researchgate.net | Often requires more forcing reaction conditions and may have a narrower substrate scope. |

Discovery of Unconventional Reactivity and Novel Transformations

The inherent reactivity of the bromopyridine core and the tertiary alcohol functionality in this compound offers a fertile ground for discovering novel chemical transformations. While the bromine atom is a well-established handle for cross-coupling reactions, its reactivity in less conventional transformations remains underexplored. researchgate.net

Future research could delve into:

Dearomatization Reactions: Exploring the catalytic stereoselective dearomatization of the pyridine (B92270) ring to access novel three-dimensional molecular scaffolds. mdpi.com Such reactions could provide entry into new chemical spaces for drug discovery.

N-Oxide Chemistry: Investigating rearrangements of the corresponding pyridine N-oxide, which could lead to the synthesis of novel pyridyl carbinols and aldehydes through unprecedented pathways. acs.org

Unexpected Reactivity: Studying unexpected side reactions, such as those observed in the transformation of alcohols using triflic anhydride (B1165640) and pyridine, could unveil novel reactivity patterns and lead to the discovery of new synthetic methods. doi.org

Mechanistic Elucidation of Complex Catalytic Cycles

A deeper understanding of the mechanisms governing the reactions of this compound and its derivatives is crucial for optimizing existing transformations and designing new catalytic systems. The coordination of the pyridine nitrogen to metal centers can significantly influence the reactivity of the entire molecule. nih.gov

Key areas for mechanistic investigation include:

Cross-Coupling Reactions: Detailed mechanistic studies, including the use of Density Functional Theory (DFT), on palladium-catalyzed cross-coupling reactions involving this and related bromopyridines to understand the role of the pyridine nitrogen in the catalytic cycle.

Ligand Effects: Investigating how modifications to the pyridine ring or the propan-2-ol moiety influence the electronic properties and coordination behavior of the molecule when it acts as a ligand in catalytic processes. nih.gov

Rollover Cyclometalation: Studying the mechanism of unusual coordination modes, such as the rollover C-H bond activation observed in an iridium complex of a derivative, can provide insights into designing catalysts with unique reactivity. rsc.org

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

For a molecule like this compound and its derivatives, AI and ML could be applied to:

Retrosynthesis Planning: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic pathways to complex target molecules derived from this starting material. chemcopilot.comosu.edu These tools can analyze vast reaction databases to suggest disconnections that a human chemist might overlook. chemcopilot.com

Reaction Outcome Prediction: Using machine learning models to predict the success and yield of reactions, thereby reducing the number of failed experiments and accelerating the discovery process.

Discovery of Novel Reactivity: Training ML models on large datasets of chemical reactions could help in identifying patterns and predicting unprecedented transformations for this class of compounds.